N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
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Overview
Description
WAY-314469 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-314469 involves several steps, each requiring precise conditions to ensure the correct formation of the compound. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the desired chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-314469 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-314469 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: WAY-314469 is used in the development of new materials and processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of WAY-314469 involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
WAY-314469 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-151693: Known for its specific interactions and applications in medicinal chemistry.
Clopidogrel: Another compound with distinct molecular interactions and therapeutic uses.
Aspirin: Widely known for its anti-inflammatory and analgesic properties. Each of these compounds has unique properties and applications, making WAY-314469 a valuable addition to the field of chemical research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZVXXEEODNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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